1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one
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Overview
Description
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one typically involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired pentadienone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one has been explored for various scientific research applications:
Chemistry: The compound serves as a precursor for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-phenyl-1,3-butadiene: Similar structure but with a different conjugation pattern.
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one: A related compound with a shorter carbon chain.
1-(4-Chlorophenyl)-5-phenylpent-1-en-3-one: A saturated analog with different reactivity.
Uniqueness: 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one is unique due to its extended conjugation, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
34292-83-6 |
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Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13ClO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+ |
InChI Key |
PZAALISHZLYIHV-QHKWOANTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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